molecular formula C10H16N2O B13935618 N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine CAS No. 121751-72-2

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine

Cat. No.: B13935618
CAS No.: 121751-72-2
M. Wt: 180.25 g/mol
InChI Key: SUNOXJQDAYTZTQ-UHFFFAOYSA-N
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Description

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine is an organic compound characterized by the presence of a methoxyphenyl group and a methylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine typically involves the reaction of 4-methoxyaniline with ethylene diamine under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N~1~-(4-Methoxyphenyl)-N~2~-ethylamine: Similar structure but with an ethyl group instead of a methylethane-1,2-diamine moiety.

    N~1~-(4-Methoxyphenyl)-N~2~-propylamine: Contains a propyl group, differing in the length of the alkyl chain.

Uniqueness: N1-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

121751-72-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

SUNOXJQDAYTZTQ-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=CC=C(C=C1)OC

Origin of Product

United States

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